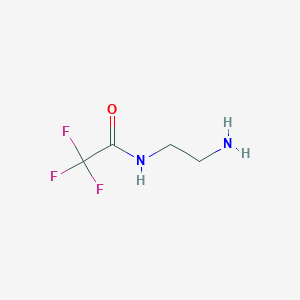

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Description

Contextualization of Fluoroacetamide Derivatives in Organic Synthesis

Fluoroacetamide derivatives represent a significant class of compounds in modern organic synthesis, primarily due to the unique properties imparted by the fluorine atom. The introduction of fluorine, the most electronegative element, into an organic molecule can profoundly alter its physical, chemical, and biological characteristics. Trifluoroacetamide (B147638) moieties, in particular, are of high interest. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the CF₃ group can increase a compound's lipophilicity, which can improve its membrane permeability and bioavailability—critical factors in drug design. hovione.com These properties have made trifluoroacetamide-containing molecules valuable synthons and key components in the development of pharmaceuticals and agrochemicals. acs.orgresearchgate.net The trifluoroacetamide group can also serve as a bioisosteric replacement for other functional groups, enabling chemists to fine-tune the properties of bioactive molecules. nih.govnih.gov

Significance of N-(2-aminoethyl)-2,2,2-trifluoroacetamide in Chemical Research

This compound (CAS No. 5458-14-0) is a bifunctional molecule that incorporates both a primary amine and a trifluoroacetamide group. cymitquimica.comvulcanchem.com This dual functionality makes it a valuable intermediate in synthetic chemistry. The primary amine provides a nucleophilic center for a wide range of chemical transformations, such as amide bond formation, alkylation, and the synthesis of various heterocyclic systems. The trifluoroacetamide moiety provides the aforementioned benefits of fluorine substitution, including enhanced stability. The most prominent role of this compound in current chemical research is as a key building block in the synthesis of complex active ingredients, most notably in the agrochemical field. chemicalbook.com

Scope and Research Focus of the Review

This review will focus exclusively on the chemical compound this compound. The scope is strictly defined to cover its synthesis, physicochemical properties, spectroscopic characterization, and its applications as a synthetic intermediate. The article will adhere to a structured format, presenting detailed findings from patents and chemical literature, while explicitly excluding any topics outside of this defined chemical and synthetic context.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBJWQJITKNQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969825 | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-14-0 | |

| Record name | NSC23686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Processes

The synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide has been described in patent literature, often as a step in the production of more complex molecules. A common approach involves the reaction of a protected glycine (B1666218) derivative with 2,2,2-trifluoroethylamine (B1214592), followed by deprotection. chemicalbook.com

One documented method involves the following steps:

Amide Formation: A glycine molecule with its amino group protected (for example, with a phthalyl group) is reacted with 2,2,2-trifluoroethylamine or its salt to form the corresponding N-(2,2,2-trifluoroethyl)glycinamide derivative. chemicalbook.com

Deprotection: The protecting group on the alpha-amino group is then removed. For instance, a phthalyl group can be cleaved using hydrazine (B178648) hydrate. chemicalbook.com

Purification: The resulting crude product can be converted to a salt, such as the hydrochloride salt, for purification. The pure this compound free base is then liberated by treatment with a base. chemicalbook.com

An alternative route starts from chloroacetyl chloride and 2,2,2-trifluoroethylamine. The initial reaction forms 2-chloro-N-(2,2,2-trifluoroethyl)acetamide. This intermediate is then treated with aqueous ammonia (B1221849) under pressure to substitute the chlorine atom with an amino group, yielding the final product. chemicalbook.com This method, however, can lead to the formation of dimer impurities, necessitating further purification steps. chemicalbook.com

Reactivity and Chemical Transformations of N 2 Aminoethyl 2,2,2 Trifluoroacetamide

Amide Bond Formation and Derivatization

The primary amine of N-(2-aminoethyl)-2,2,2-trifluoroacetamide readily participates in nucleophilic acyl substitution reactions to form new amide bonds, extending the molecular structure. This derivatization is fundamental in various synthetic applications.

The direct condensation of a carboxylic acid with the primary amine of this compound to form an amide bond is a common transformation. This reaction typically requires high temperatures to drive off the water formed as a byproduct. However, modern synthetic methods often employ catalysts to achieve this transformation under milder conditions. Boron-based catalysts, for instance, have been shown to facilitate dehydrative amidation reactions between carboxylic acids and amines.

A more efficient and widely used strategy for amide bond formation involves the use of activated carboxylic acid derivatives. This approach avoids the harsh conditions of direct condensation and proceeds readily at or below room temperature. The process generally involves a two-step sequence where the carboxylic acid is first converted to a more reactive species, which is then treated with this compound.

Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to form activated esters. Another effective coupling reagent is N,N'-Carbonyldiimidazole (CDI), which activates the carboxylic acid by forming an acyl imidazole (B134444) intermediate. google.com This intermediate can be isolated but is typically reacted in situ with the amine to yield the desired amide. google.com The reaction with CDI releases imidazole, which can act as a base. google.com

Acid chlorides and acid fluorides are also highly effective activated derivatives for this purpose. semanticscholar.org Acid fluorides, while less reactive than acid chlorides, offer the advantage of greater stability towards hydrolysis. semanticscholar.org

| Coupling Reagent Class | Specific Example(s) | Mechanism of Action | Typical Reaction Conditions |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate, which reacts with the amine. | Organic solvent (e.g., DCM, DMF), Room Temperature |

| Imidazolium-based | CDI | Forms a reactive acyl imidazole intermediate. google.com | Organic solvent (e.g., THF, DCM), Room Temperature. google.comgoogle.com |

| Acid Halides | Acid Chlorides, Acid Fluorides | Direct reaction of the highly electrophilic acyl halide with the amine. semanticscholar.org | Often with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl/HF. |

Reactions of the Primary Amine Moiety

The terminal primary amine is the most nucleophilic site in this compound, making it the focal point for a variety of chemical transformations. The presence of the trifluoroacetamide (B147638) group on the adjacent nitrogen allows for high selectivity in these reactions.

The trifluoroacetyl group acts as an effective protecting group, deactivating the nitrogen atom to which it is attached. This electronic effect allows for the highly selective acylation of the terminal primary amine. In reactions with polyamines, achieving mono-acylation at a specific site can be challenging, often requiring protecting group strategies or control of stoichiometry. nih.gov The structure of this compound inherently solves this problem for ethylenediamine (B42938), as one amine is pre-protected. Studies on the selective acylation of similar diamines, such as 1,2-diaminopropane, have shown that mono-acylated products can be formed with high selectivity over di-acylated products. nih.gov This principle is directly applicable, enabling the synthesis of a wide range of mono-acylated derivatives from this compound.

| Factor | Influence on Selectivity | Example from Literature |

|---|---|---|

| Protecting Groups | Pre-installation of a protecting group on one or more amines directs acylation to the unprotected site(s). | The trifluoroacetyl group in the title compound serves this purpose. |

| Steric Hindrance | Bulky acylating agents or substituents near an amine group can hinder reaction. | Reaction rates are slower for sterically hindered primary amines like 2-amino-2-methylpropane compared to 1-aminobutane. nih.gov |

| Acylating Agent Reactivity | Highly reactive agents (e.g., acid chlorides) may lead to lower selectivity, while milder agents (e.g., activated esters) can improve it. | N-hydroxysuccinimide (NHS) esters have been used for selective acylation of aminoglycosides. nih.gov |

| Reaction Conditions | Control of temperature, solvent, and rate of addition can favor mono-acylation over di-acylation. | Dropwise addition of the acylating agent at a controlled temperature (20 °C) is a common strategy. nih.gov |

Beyond acylation, the primary amine can undergo other crucial carbon-nitrogen bond-forming reactions.

Alkylation: Reductive amination provides a powerful method for the N-alkylation of the primary amine. This one-pot procedure typically involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. A particularly effective and green method uses sodium borohydride (B1222165) as the reducing agent in 2,2,2-trifluoroethanol (B45653) (TFE). organic-chemistry.org This catalyst-free system works for a wide range of substrates under mild conditions, and the solvent can be recovered and reused. organic-chemistry.org

Arylation: The primary amine can also be arylated through nucleophilic aromatic substitution (SNAr) reactions, typically with highly electron-deficient aryl halides or through metal-catalyzed cross-coupling reactions. For instance, SNAr reactions of amines with perfluoroaromatics are a known method for installing aryl groups. researchgate.net The use of solvents like 2,2,2-trifluoroethanol (TFE) has been shown to improve the selectivity of these reactions in complex molecules like peptides, a principle that can be extended to this compound. researchgate.net

Transformations Involving the Trifluoroacetamide Group

The trifluoroacetamide group is generally stable under a variety of reaction conditions, making it an excellent protecting group for the amine functionality. organic-chemistry.org Its primary transformation is its removal (deprotection) to liberate the free diamine when desired. The high stability of the trifluoroacetamide amide bond means that its cleavage requires specific and often harsh conditions, such as strong acid or base hydrolysis at elevated temperatures. However, milder methods have also been developed. For example, the trifluoroacetyl group can activate the nitrogen it is attached to, facilitating reductive cleavage of other substituents on that nitrogen under specific conditions, such as with samarium diiodide. organic-chemistry.org The removal of the trifluoroacetyl group itself is a key step in synthetic pathways where ethylenediamine is required after selective modification at the other nitrogen has been completed.

Hydroamidation Reactions with Alkenes

Hydroamidation is a powerful method for forming carbon-nitrogen bonds, which are fundamental in the synthesis of numerous organic compounds, including polymers and pharmaceuticals. The reaction involves the addition of an N-H bond of an amide across an alkene double bond. While specific studies detailing the hydroamidation of this compound are not extensively documented, the reactivity of related N-alkyl and N-aryl trifluoroacetamides provides significant insights.

Research has established that the hydroamidation of trifluoroacetamides with alkenes such as methyl acrylate (B77674) and acrylonitrile (B1666552) can be effectively promoted by a base. The choice of base and reaction conditions is critical to the reaction's success. For instance, N-aryl trifluoroacetamides have been shown to achieve nearly quantitative conversions when reacted with a neat alkene in the presence of a strong base like 1,8-Diazabicycloundec-7-ene (DBU). In contrast, weaker bases such as Hünig's base result in significantly lower reaction rates and conversions for alkyl trifluoroacetamides.

The general conditions for such reactions are summarized in the table below, based on the reactivity of analogous compounds.

| Alkene | Base | Reaction Conditions | Conversion |

| Methyl Acrylate | DBU | Neat | Near Quantitative |

| Acrylonitrile | DBU | Neat | Near Quantitative |

| Methyl Acrylate | Hünig's Base | Not specified | Low |

| Acrylonitrile | Hünig's Base | Not specified | Low |

This table presents generalized findings for N-substituted trifluoroacetamides and is intended to be representative.

Iodoamidation Reactions with Unsaturated Compounds

Iodoamidation is a process that introduces both an iodine atom and an amido group across a double or triple bond. A notable variant of this reaction is the intramolecular cyclization of unsaturated amides, which can be catalyzed by iodoarenes under oxidative conditions. This method provides a metal-free pathway to synthesize various nitrogen-containing heterocyclic compounds, such as oxazolines and dihydrooxazines. organic-chemistry.org

The reaction is typically initiated by an oxidant like Selectfluor, which activates a catalyst such as 2-iodoanisole. This generates a hypervalent iodine(III) species that activates the alkene for intramolecular attack by the amide nitrogen. organic-chemistry.org This process leads to the formation of five-, six-, and even seven-membered rings. organic-chemistry.org While direct examples of iodoamidation using this compound are not prevalent in the literature, the presence of the amide group suggests its potential to participate in such cyclizations if an unsaturated moiety were present in the molecule.

Cleavage of the Trifluoroacetyl Group for Amine Regeneration

The trifluoroacetyl (Tfac) group is a valuable protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific, mild protocols. This allows for the selective deprotection of the amine, which is a crucial step in many synthetic pathways, particularly in peptide synthesis. The regeneration of the primary amine from this compound can be achieved through several methods.

The cleavage of the Tfac group is often accomplished by basic hydrolysis. libretexts.org Common reagents used for this purpose include aqueous or alcoholic solutions of alkali metal hydroxides or carbonates. The reaction proceeds via nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon of the trifluoroacetamide.

In the context of solid-phase peptide synthesis (SPPS), the Tfac group has demonstrated robustness against reagents like piperidine, hydrazine (B178648), and 2-mercaptoethanol, which are commonly used to remove other protecting groups. google.com However, it can be cleaved under specific reductive conditions. One reported method involves treatment with excess sodium borohydride in a mixed solvent system of tetrahydrofuran (B95107) and ethanol (B145695). google.com Another approach involves the use of trifluoroacetic acid (TFA), which can cleave polypeptide chains, particularly at the N-terminal side of serine and threonine residues under gaseous conditions, and at the C-terminal side of aspartic acid when in the liquid phase. rsc.org

| Cleavage Reagent/Method | Conditions | Application |

| Basic Hydrolysis (e.g., NaOH) | Aqueous or alcoholic solution | General deprotection of Tfac-amines |

| Sodium Borohydride | Tetrahydrofuran/Ethanol | Deprotection in solid-phase peptide synthesis |

| Trifluoroacetic Acid (TFA) | Gas or liquid phase | Selective cleavage in polypeptide sequencing |

This table summarizes common methods for the cleavage of the trifluoroacetyl group.

Cyclization and Heterocycle Formation

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an amide group, makes it a potential precursor for the synthesis of various heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

Fused heterocyclic systems are common structural motifs in pharmaceuticals and other biologically active molecules. nih.gov The synthesis of these complex structures often relies on cyclocondensation reactions. nih.gov While direct utilization of this compound in the synthesis of fused heterocycles is not widely reported, its structural components suggest potential pathways.

One general strategy for forming N-fused heterocycles involves the intramolecular cyclization of amides. rsc.org For instance, a molecule containing both an amine and a suitably positioned electrophilic center can undergo cyclization to form a new ring. The primary amine of this compound could act as a nucleophile in a condensation reaction with a dicarbonyl compound or a similar electrophile, leading to the formation of a heterocyclic ring. Subsequent reactions could then lead to a fused system.

Incorporation into Benzotriazine and Isoxazoline (B3343090) Structures

The synthesis of specific heterocycles like benzotriazines and isoxazolines often requires particular precursors and reaction conditions.

Benzotriazine Structures: The formation of a benzotriazine ring typically involves the diazotization of an ortho-phenylenediamine derivative followed by intramolecular cyclization. As this compound is an aliphatic diamine, it would not directly form a benzotriazine. However, the primary amino group could be used to introduce an aromatic system through a reaction with a suitable aromatic precursor, which could then be further elaborated into a fused heterocyclic system.

Isoxazoline Structures: Isoxazolines are five-membered heterocycles containing nitrogen and oxygen, which are often synthesized via [3+2] cycloaddition reactions between a nitrile oxide and an alkene. Another common method involves the condensation of a β-hydroxyketone with hydroxylamine (B1172632). The direct incorporation of this compound into an isoxazoline ring is not a standard transformation. However, the primary amine could potentially react with an isoxazole (B147169) derivative bearing an electrophilic group, thereby attaching the N-(2-trifluoroacetamido)ethyl moiety to the heterocyclic core.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Medicinal and Agrochemical Chemistry

The dual functionality of N-(2-aminoethyl)-2,2,2-trifluoroacetamide makes it an important precursor in the synthesis of a range of bioactive compounds. It serves as a foundational component for constructing intricate molecular architectures required for targeted biological activity.

This compound is a crucial intermediate in the synthesis of Fluralaner, a broad-spectrum systemic insecticide and acaricide. researchgate.net Fluralaner belongs to the isoxazoline (B3343090) class of parasiticides, which are potent inhibitors of the arthropod nervous system. nih.govsigmaaldrich.com These compounds function by blocking GABA-gated chloride channels (GABACls) and L-glutamate-gated chloride channels (GluCls), leading to uncontrolled nervous system activity, paralysis, and death of the parasites. sigmaaldrich.comnih.govgoogle.com

The synthesis of Fluralaner involves the coupling of the this compound moiety with a substituted benzamide (B126) core. The chemical name of Fluralaner is 4-[5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-benzamide. nih.govnih.gov A general synthetic route involves reacting a carboxylic acid derivative with hydroxylamine (B1172632) hydrochloride, followed by reaction with 2-amino-N-(2,2,2-trifluoroethyl)acetamide and a halogenating agent like N-halosuccinimide, culminating in an elimination and cyclization step to form the isoxazoline ring. researchgate.net The trifluoroethylaminoethyl fragment originating from the intermediate is essential for the molecule's insecticidal and acaricidal activity. sigmaaldrich.comnih.gov

| Compound | Class | Mechanism of Action | Key Intermediate |

| Fluralaner | Isoxazoline | Inhibitor of GABA-gated and L-glutamate-gated chloride channels sigmaaldrich.comgoogle.com | This compound researchgate.net |

Sitagliptin is an oral antihyperglycemic drug of the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes. nih.gov Its synthesis involves the creation of a chiral β-amino acid moiety. nih.gov A key intermediate in several synthesis routes for Sitagliptin is 3-(trifluoromethyl)-5,6,7,8-tetrahydro- researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine hydrochloride. nih.gov

The dopamine (B1211576) D3 receptor is a significant target for the development of therapeutics for neurological disorders, including substance use disorder. mdpi.comthno.org Many D3 receptor antagonists feature a common structural motif: two aromatic or heteroaromatic systems connected by a flexible linker, often containing an amide group. mdpi.com

The N-(2-aminoethyl)acetamide structure provides an ideal foundation for creating these conformationally flexible scaffolds. Research into potent and selective D3 antagonists has involved the synthesis of bitopic ligands designed to bridge both the primary binding site and a secondary binding site on the receptor. nih.govnih.gov In one such approach, a flexible linker was constructed by coupling a Boc-protected ethylenediamine (B42938) derivative, structurally analogous to this compound, with a substituted benzoic acid. nih.gov The resulting N-(2-(alkylamino)ethyl)benzamide structure provides the necessary flexibility to allow the ligand to adopt the optimal conformation for high-affinity binding to the D3 receptor. nih.gov The trifluoroacetamide (B147638) group in the subject compound can serve as a stable protecting group for the amine, which can be deprotected and subsequently alkylated to build out the complex structures required for selective D3 receptor antagonism.

Utility in Complex Nitrogen-Containing Compound Synthesis

The trifluoroacetyl group of this compound acts as an effective protecting group for one of the amino groups of the ethylenediamine backbone. This mono-protection allows for the selective functionalization of the free primary amine, making it a valuable tool for the controlled, stepwise synthesis of more complex nitrogen-containing molecules.

Linear oligoamines and highly branched dendritic polymers possess unique properties and have applications in materials science and biomedicine, including drug delivery and gene transfection. nih.gov The construction of these macromolecules often relies on building blocks that allow for controlled, iterative chain extension or branching.

This compound, as a mono-protected ethylenediamine, is an exemplary building block for such syntheses. The free primary amine can react with an appropriate monomer or electrophile, while the trifluoroacetamide-protected amine remains unreactive. After the addition of one unit, the protecting group can be removed under specific conditions to liberate a new primary amine, ready for the next coupling reaction. This iterative process allows for the precise construction of linear oligoamines of a defined length. Similarly, in the synthesis of dendritic structures, related ethylenediamine derivatives like tris(2-aminoethyl)amine (B1216632) (TREN) are used to create branched architectures. nih.gov The controlled reactivity offered by this compound makes it suitable for inclusion in the synthesis of complex, well-defined dendritic polymers. nih.gov

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone that regulates circadian rhythms through its action on MT1 and MT2 receptors. researchgate.net The development of synthetic analogues of melatonin is a major area of research for treating insomnia and other disorders. A significant class of these analogues is built upon an N-(anilinoethyl)amide scaffold.

Contributions to Fluorine Chemistry and Fluorinated Compound Development

The presence of the trifluoromethyl (CF3) group makes this compound a key player in fluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, and building blocks like this compound provide a reliable method for incorporating these desirable features.

This compound functions as a specialized building block, or synthon, for the incorporation of a trifluoroacetyl-protected ethylamino moiety into larger molecules. Rather than acting as a "trifluoromethylating agent" that transfers a bare CF3 group, this compound allows for the addition of the entire –CH2CH2NHC(O)CF3 fragment in a single step. The primary amine serves as the reactive handle, capable of participating in a wide range of chemical transformations such as nucleophilic substitution or addition reactions.

For instance, the non-fluorinated parent, ethylenediamine, is known to react with electrophilic compounds like 3-(trifluoroacetyl)chromones. researchgate.net This reaction proceeds via the nucleophilic attack of one of the amine groups. researchgate.net By analogy, this compound would react selectively at its terminal primary amine, leaving the trifluoroacetamide group intact. This functional group orthogonality is a key feature of its utility in multi-step synthesis.

The trifluoroacetyl group can be seen as a stable protecting group for one of the amines of the ethylenediamine scaffold, allowing for selective functionalization of the other. researchgate.netbath.ac.uk This strategy is crucial in the synthesis of complex molecules where precise control over reactivity is required. Furthermore, the N-(2-aminoethyl) backbone is a core component of peptide nucleic acids (PNAs), suggesting that derivatives like this compound could be valuable synthons for creating modified PNA oligomers with unique properties. google.com

Table 1: Role of this compound as a Fluorinated Building Block This table is interactive. Users can sort data by clicking on the column headers.

| Feature | Description | Synthetic Advantage |

|---|---|---|

| Function | Bifunctional Building Block / Synthon | Allows for the direct incorporation of a –CH2CH2NHC(O)CF3 fragment. |

| Reactive Site | Terminal Primary Amine (-NH2) | Enables selective reaction with a wide range of electrophiles. |

| Stable Moiety | Trifluoroacetamide (-NHCOCF3) | Provides chemical stability and modifies molecular properties; acts as a protecting group. |

| Key Application | Introduction of a Fluorine-tagged Unit | Facilitates the creation of complex fluorinated molecules for research in materials science and medicinal chemistry. |

The introduction of the trifluoroacetyl group in place of a standard acetyl group has a profound impact on the molecule's electronic properties and reactivity. The three fluorine atoms exert a powerful electron-withdrawing effect, which significantly alters the characteristics of the entire molecule. nih.govacs.org

This strong inductive effect decreases the electron density on the adjacent amide nitrogen, making the amide N-H proton more acidic than in non-fluorinated amides. nih.govgeorgiasouthern.edu Consequently, the nucleophilicity of the amide nitrogen is greatly reduced. The effect also extends to the terminal primary amine, reducing its basicity compared to unsubstituted ethylenediamine. This modulation of reactivity ensures that the terminal amine is the predominant site of reaction under most conditions.

The trifluoroacetyl group is also recognized as a robust protecting group for amines in organic synthesis. researchgate.netbath.ac.uk It is stable under various reaction conditions but can be removed when desired, often through solvolysis under mild conditions. researchgate.netbath.ac.uk

From a physicochemical standpoint, the CF3 group significantly increases the lipophilicity of the molecular fragment it is attached to. nih.gov This change can enhance properties such as cell membrane permeability, which is a critical factor in drug design. Moreover, the carbon-fluorine bond is exceptionally strong, meaning that the introduction of a CF3 group can improve the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. nih.govnih.gov

Table 2: Comparison of Physicochemical Properties Influenced by Acetyl and Trifluoroacetyl Groups This table is interactive. Users can sort data by clicking on the column headers.

| Compound | Formula | Molecular Weight ( g/mol ) | pKa (of N-H proton) | Key Feature |

|---|---|---|---|---|

| Acetamide | C2H5NO | 59.07 | ~17 (in water) wikipedia.org | Standard, non-fluorinated amide. |

| Trifluoroacetamide | C2H2F3NO | 113.04 nih.gov | 12.33 (predicted) chemicalbook.com | Significantly more acidic due to the electron-withdrawing CF3 group. |

| N-(2-aminoethyl)- acetamide | C4H10N2O | 102.14 | Higher (more basic) | Non-fluorinated analog; terminal amine is more basic. |

Mechanistic Insights and Computational Studies

Elucidation of Reaction Mechanisms

Detailed mechanistic studies specifically for N-(2-aminoethyl)-2,2,2-trifluoroacetamide are not extensively documented in publicly available literature. However, based on fundamental principles of organic chemistry, plausible pathways for its formation and potential applications can be inferred.

Mechanistic Investigations of Amide Formation Pathways

The synthesis of this compound involves the formation of an amide bond between an ethylenediamine (B42938) derivative and a trifluoroacetyl group. A common and efficient method for such a reaction is the acylation of ethylenediamine with a reactive derivative of trifluoroacetic acid, such as trifluoroacetic anhydride (B1165640) or ethyl trifluoroacetate (B77799).

The reaction mechanism using ethyl trifluoroacetate proceeds via a nucleophilic acyl substitution. The primary amino group of ethylenediamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an ethoxide leaving group, resulting in the formation of the stable amide bond. To achieve mono-acylation and obtain the desired product, controlling the stoichiometry of the reactants is crucial. Using an excess of ethylenediamine can favor the formation of the mono-substituted product.

A general representation of this pathway is as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom of the primary amine in ethylenediamine attacks the carbonyl carbon of ethyl trifluoroacetate. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the ethoxide ion is expelled as a leaving group.

Proton Transfer: A final proton transfer step yields the neutral this compound and ethanol (B145695) as a byproduct.

Deduction of Extraction Mechanisms (e.g., Gallium Extraction)

While there is no specific literature detailing the use of this compound for gallium extraction, its molecular structure suggests potential as a chelating agent. The presence of two nitrogen atoms (one in the amide linkage and one in the terminal amino group) and an oxygen atom in the carbonyl group provides multiple sites for coordination with a metal ion like Gallium(III).

A plausible extraction mechanism would involve the formation of a stable chelate complex with Ga(III) ions. In an acidic aqueous solution, the primary amino group would be protonated. For extraction into an organic phase, the pH of the aqueous solution would likely need to be adjusted to deprotonate the amino group, allowing it to coordinate with the gallium ion. The extraction process would likely proceed via an anion exchange mechanism, where a gallium species, such as [GaCl₄]⁻, is extracted from the acidic medium by the protonated form of the ligand. Alternatively, in a neutral or slightly basic medium, the deprotonated ligand could form a neutral complex with Ga(III) that would be soluble in an organic solvent. The trifluoromethyl group would enhance the lipophilicity of the complex, facilitating its transfer into the organic phase.

Spectroscopic Characterization and Mechanistic Support

Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Although a specific experimental spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the different hydrogen environments in the molecule. The protons of the two methylene (B1212753) groups (-CH₂-) in the ethylenediamine backbone would likely appear as complex multiplets due to coupling with each other and with the adjacent amine protons. The protons of the primary amine (-NH₂) and the amide (-NH-) would appear as broad singlets, and their chemical shifts would be sensitive to the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms in the molecule. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon (C=O) would also show a quartet, but with a smaller coupling constant, due to two-bond coupling to the fluorine atoms. The two methylene carbons (-CH₂-) would have different chemical shifts due to their different chemical environments.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -CH₂-N (Amide) | ~3.4 | ~42 |

| -CH₂-N (Amine) | ~2.8 | ~40 |

| -NH₂ | Variable (Broad) | - |

| -NH- | Variable (Broad) | - |

| C=O | - | ~157 (quartet) |

| -CF₃ | - | ~116 (quartet) |

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Conformational analysis of amides is often studied using variable temperature NMR, as the partial double bond character of the C-N amide bond can lead to restricted rotation and the existence of different conformers. scbt.com

Infrared (IR) Spectroscopy for Hydrogen Bonding and Functional Group Interactions

IR spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions like hydrogen bonding. The IR spectrum of this compound would be characterized by several key absorption bands.

The presence of both N-H and C=O groups allows for the formation of intermolecular hydrogen bonds, which would influence the positions and shapes of their corresponding stretching vibrations. thieme-connect.de

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3400-3300 (likely two bands for primary amine) |

| N-H (Amide) | Stretching | 3300-3100 (broad due to H-bonding) |

| C-H (Methylene) | Stretching | 2950-2850 |

| C=O (Amide I) | Stretching | 1700-1650 |

| N-H (Amide II) | Bending | 1570-1515 |

| C-F | Stretching | 1350-1150 (strong, multiple bands) |

Note: These are expected ranges and can be influenced by the physical state of the sample and intermolecular interactions.

The broadness of the N-H stretching bands would provide evidence for hydrogen bonding in the solid state or in concentrated solutions.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) on a single crystal of this compound would provide unambiguous information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this specific compound is not available in open databases, analysis of related structures suggests that hydrogen bonding would be a dominant feature in its crystal packing. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which the intrinsic properties of this compound can be understood at a molecular level. These theoretical methods allow for the exploration of its electronic structure, potential conformations, and reactivity, offering insights that are often complementary to experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can predict its most stable three-dimensional shape (conformation) by calculating the energies of various possible arrangements of its atoms. The trifluoroacetamide (B147638) group, in particular, has been the subject of conformational analysis in related molecules. Studies on other trifluoroacetamides have shown a preference for an E-amide conformation over the Z-amide due to lower steric hindrance. acs.orgnih.gov DFT calculations can quantify the energy difference between these conformers, allowing for the prediction of their relative populations at equilibrium. acs.org

The electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is also a key output of DFT calculations. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Furthermore, DFT is employed to predict spectroscopic properties. By calculating the vibrational frequencies, theoretical infrared (IR) and Raman spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify the characteristic vibrational modes associated with its functional groups, such as the C=O, N-H, and C-F stretching vibrations.

Table 1: Illustrative DFT-Calculated Properties for a Representative Trifluoroacetamide Derivative (Note: Data is illustrative and based on findings for analogous compounds, not a direct measurement for this compound.)

| Property | Calculated Value | Significance |

| Relative Energy of E-conformer | Lower | Indicates the most stable geometric arrangement. |

| Relative Energy of Z-conformer | Higher | Represents a less stable, higher-energy state. |

| HOMO-LUMO Energy Gap | ~5-6 eV | Reflects the molecule's electronic stability and reactivity. |

| Carbonyl Stretch (C=O) Freq. | ~1700-1750 cm⁻¹ | A characteristic vibrational mode for IR/Raman spectroscopy. |

| N-H Stretch Freq. | ~3300-3500 cm⁻¹ | Identifies the presence and environment of the amide proton. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular wave function from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.dewikipedia.org This method provides detailed information about the distribution of electron density within the this compound molecule. q-chem.com

NBO analysis quantifies the natural atomic charges on each atom, revealing the effects of electronegative atoms like fluorine and oxygen. For this compound, the fluorine atoms are expected to have significant negative charges, while the adjacent carbon and the carbonyl carbon will be electron-deficient. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other molecules.

A key feature of NBO analysis is its ability to describe charge transfer interactions, also known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. youtube.com These interactions stabilize the molecule. For instance, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the carbonyl group (n -> π*) is a classic example of resonance stabilization in amides. NBO analysis calculates the second-order perturbation energy (E(2)) for these interactions, where a larger E(2) value indicates a stronger interaction.

Table 2: Key NBO Donor-Acceptor Interactions and Their Significance (Note: This table is illustrative of the types of interactions analyzed, not specific data for the target molecule.)

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) (Illustrative) | Significance |

| LP (N) | π* (C=O) | n -> π | High | Amide resonance, C-N bond partial double bond character. |

| σ (C-H) | σ (C-F) | σ -> σ | Low-Medium | Hyperconjugative stabilization. |

| LP (O) | σ (N-H) | n -> σ* | Medium | Influence on hydrogen bond donating capacity. |

The Fukui function is a concept derived from DFT that helps in predicting the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com It describes how the electron density at a specific point in the molecule changes when an electron is added or removed. wikipedia.org By condensing these values to individual atoms, one can identify which atoms are most susceptible to different types of reactions. scm.com

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (where an electron is accepted). A higher value indicates a site that is more likely to be attacked by a nucleophile. researchgate.net

f-(r) : for electrophilic attack (where an electron is donated). A higher value points to the most probable site for an electrophile to attack. researchgate.net

f0(r) : for radical attack.

For this compound, one would expect the carbonyl carbon to have a high f+ value, making it a prime target for nucleophiles. Conversely, the nitrogen of the primary amine group would likely have a high f- value, indicating its nucleophilic character.

The dual descriptor , which is the difference between f+ and f-, provides a combined picture. A positive value for the dual descriptor at an atomic site indicates that it is electrophilic, while a negative value suggests it is nucleophilic. scm.com This analysis is invaluable for understanding the molecule's reactivity in various chemical environments.

Table 3: Illustrative Fukui Function and Dual Descriptor Values for Key Atomic Sites (Note: Values are conceptual and for illustrative purposes only.)

| Atomic Site | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | Dual Descriptor (f⁺ - f⁻) | Predicted Reactivity |

| Carbonyl Carbon (C=O) | High | Low | Positive | Electrophilic |

| Carbonyl Oxygen (C=O) | Low | High | Negative | Nucleophilic |

| Amine Nitrogen (-NH₂) | Low | High | Negative | Nucleophilic |

| Amide Nitrogen (-NH-) | Low-Medium | Medium | Varies | Less reactive than amine N |

Computational modeling is instrumental in studying the non-covalent interactions that govern the structure and properties of this compound. These interactions can be both within a single molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Hydrogen Bonding: The flexible ethylamine (B1201723) chain allows for the possibility of intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the primary amine group (-NH₂) and the carbonyl oxygen (O=C) or one of the fluorine atoms. DFT calculations can determine the geometries and energies of conformers that contain these bonds, assessing their stability relative to conformers without such interactions.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), this compound will form a network of intermolecular hydrogen bonds. The amide N-H and the primary amine N-H groups can act as hydrogen bond donors. mdpi.com The carbonyl oxygen is a strong hydrogen bond acceptor, and the amine nitrogen can also accept a hydrogen bond. Computational studies of dimers or larger clusters of the molecule can elucidate the preferred hydrogen bonding motifs and their corresponding interaction energies. chemrxiv.org These interactions are fundamental to understanding the physical properties of the compound, such as its melting and boiling points.

Table 4: Potential Hydrogen Bonding Interactions in this compound

| Type | Donor | Acceptor | Description |

| Intermolecular | Amide N-H | Carbonyl O | A strong, classic hydrogen bond that forms dimers or chains. |

| Intermolecular | Amine N-H | Carbonyl O | Another significant interaction leading to aggregation. |

| Intermolecular | Amine N-H | Amine N | A weaker hydrogen bond contributing to the overall structure. |

| Intramolecular | Amine N-H | Carbonyl O | Possible in certain conformations, leading to a cyclic structure. |

Future Perspectives and Research Directions

Advancements in Sustainable Synthesis of N-(2-aminoethyl)-2,2,2-trifluoroacetamide

The drive towards green chemistry is reshaping the synthesis of industrial chemical intermediates. nih.gov For this compound, future research will prioritize the development of environmentally benign and economically viable synthetic routes. Traditional methods often involve harsh conditions or reagents that generate significant waste. For example, a patented method involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine (B1214592), followed by treatment with aqueous ammonia (B1221849), which can lead to dimer impurities requiring further costly purification.

Advancements are being pursued to mitigate these issues. One patented process aims for an "environment friendly and commercially viable" synthesis with high yield and purity. wipo.int Research is exploring alternative solvents and reagents. The use of water-immiscible solvents like ethyl acetate (B1210297) and iso-propyl acetate has been found to be effective. google.com Furthermore, the choice of coupling reagent is critical. While chloroformate esters require an additional base, N,N'-carbonyldiimidazole is a more efficient option as it generates a base in situ, simplifying the process and reducing the chemical load. google.com

Future work will likely focus on enzymatic catalysis or flow chemistry processes. These approaches could offer higher selectivity, lower energy consumption, and reduced waste streams compared to traditional batch processing.

Table 1: Comparison of Synthetic Approaches for Amide Bond Formation

| Parameter | Traditional Method (e.g., Acid Chloride) | Improved Method (e.g., CDI Coupling) | Future Direction (e.g., Enzymatic) |

|---|---|---|---|

| Reagents | Chloroacetyl chloride, inorganic base | N,N'-carbonyldiimidazole (CDI), protected amine | Lipase or other amidase, activated ester |

| Solvents | Often chlorinated solvents | Ethyl acetate, iso-propyl acetate google.com | Aqueous media or bio-based solvents |

| Byproducts | HCl, salt waste | Imidazole (B134444), CO2 google.com | Minimal, often recyclable |

| Conditions | Potentially harsh, exotherms | Mild temperatures (e.g., 20-40 °C) google.com | Near-ambient temperature and pressure |

| Efficiency | Risk of side reactions and impurities | High efficiency, fewer impurities google.com | High chemo- and regioselectivity |

Development of Novel Catalytic Transformations Involving the Compound

The reactivity of the primary amine and the trifluoroacetamide (B147638) moiety in this compound opens avenues for novel catalytic transformations. The trifluoroethyl group is a valuable pharmacophore, and developing new methods to incorporate it or modify the existing structure is a key research area.

Recent progress in catalysis for related fluorinated compounds provides a roadmap. For instance, iron porphyrin-catalyzed and silver-catalyzed N-trifluoroethylation of anilines have been developed, demonstrating the potential for catalytic N-H insertion reactions. nih.govresearchgate.net Researchers could explore adapting these catalytic systems to achieve selective alkylation or arylation on the primary amine of this compound.

Furthermore, the broader field of organocatalysis offers powerful tools. Asymmetric cycloaddition reactions using N-2,2,2-trifluoroethylisatin ketimines have been extensively studied, employing catalysts like squaramide, chiral primary amines, and phosphines to create complex heterocyclic structures with high stereocontrol. researchgate.net These strategies could inspire the development of catalytic reactions that use this compound as a nucleophile or a precursor to a reactive intermediate for constructing novel molecular scaffolds.

Table 2: Potential Catalytic Transformations for this compound

| Catalyst Type | Transformation | Potential Substrate | Rationale/Inspiration |

|---|---|---|---|

| Iron or Silver Catalysts | N-H Insertion/Coupling | Aryl halides, Alkyl halides | Inspired by catalytic N-trifluoroethylation of anilines. nih.govresearchgate.net |

| Chiral Phosphoric Acids | Asymmetric Reductive Amination | Aldehydes, Ketones | To introduce new chiral centers adjacent to the amine. |

| Transition Metals (Pd, Cu) | Cross-Coupling Reactions | Activated esters, Carboxylic acids | To form more complex amide or sulfonamide linkages. |

Exploration of Expanded Applications in Chemical Biology and Materials Science

While the primary application of this compound is as an insecticide intermediate, its structural features suggest significant untapped potential in other fields. The trifluoromethyl group is known to enhance properties like metabolic stability and binding affinity in drug molecules.

In chemical biology , this compound could serve as a versatile building block for creating new libraries of bioactive compounds. Its ethylamine (B1201723) backbone is a common motif in pharmaceuticals, and the trifluoroacetyl group offers a unique modification. Research could focus on incorporating this moiety into new classes of protease inhibitors, receptor modulators, or anti-cancer agents. For example, related structures like diethylenetriamine (B155796) have been used to create rhenium complexes for cell imaging and as ligands for platinum-based anticancer drugs. nih.gov Similarly, bis(2,2,2-trifluoroethyl)amino groups have been incorporated into selective androgen receptor modulators (SARMs). nih.gov

In materials science , the high fluorine content of the trifluoroacetamide group can impart desirable properties such as hydrophobicity, thermal stability, and low surface energy. Future research could investigate the incorporation of this compound into polymers, creating fluorinated polyamides or polyimides with enhanced performance characteristics for applications in specialty coatings, membranes, or advanced textiles. Its primary amine offers a convenient handle for polymerization or for grafting onto surfaces to create functional materials.

Table 3: Potential Future Applications

| Field | Potential Application | Rationale |

|---|---|---|

| Chemical Biology | Bio-conjugation | The primary amine allows for coupling to proteins or probes. |

| Medicinal Chemistry Scaffolds | The trifluoromethyl group can enhance metabolic stability and cell permeability of drug candidates. | |

| PET Imaging Ligands | Fluorinated groups are useful for developing radiotracers. | |

| Materials Science | Fluorinated Polymers | Incorporation can increase thermal stability and chemical resistance. |

| Hydrophobic Coatings | The trifluoromethyl group imparts low surface energy. |

Enhanced Predictive Modeling through Integrated Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is crucial for accelerating chemical research. For this compound, integrating these approaches can enhance the prediction of its properties, reactivity, and interactions.

Computational tools can provide valuable insights that guide experimental design. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms for its synthesis and catalytic transformations, helping to optimize conditions and predict the most effective catalysts. Molecular dynamics simulations can predict how polymers containing this moiety will behave or how a drug candidate incorporating it might bind to a biological target.

Public databases already contain computed data for this compound, such as predicted LogP (a measure of lipophilicity), topological polar surface area (TPSA), and predicted collision cross-section (CCS) values for mass spectrometry analysis. uni.luambeed.com Future efforts will involve refining these predictive models by correlating them with robust experimental data obtained from techniques like NMR, X-ray crystallography, and advanced mass spectrometry. This iterative cycle of prediction and validation will lead to more accurate models, reducing the time and resources needed for discovery and development.

Table 4: Integration of Computational and Experimental Techniques

| Computational Method | Predicted Property | Experimental Validation Technique |

|---|---|---|

| Quantum Chemistry (DFT) | Reaction energy barriers, transition states | Kinetic studies, HPLC/GC reaction monitoring google.com |

| Molecular Dynamics | Conformational analysis, binding affinity | NMR spectroscopy, X-ray crystallography |

| QSAR/QSPR Models | Lipophilicity (LogP), solubility | Shake-flask method, HPLC retention time |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-aminoethyl)-2,2,2-trifluoroacetamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-aminoethylamine and trifluoroacetic anhydride. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for facilitating the reaction, with potassium carbonate (K₂CO₃) as a catalyst to neutralize byproducts. Post-synthesis, purification via solid-phase extraction (SPE) or thin-layer chromatography (TLC) is recommended to isolate the compound. For large-scale purity, recrystallization in methanol or ethanol is effective .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to confirm the presence of the aminoethyl group (δ ~2.8–3.2 ppm for –NH₂–CH₂–) and trifluoromethyl moiety (δ ~115–120 ppm for CF₃).

- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (C₄H₇F₃N₂O, exact mass: 172.05 g/mol).

- X-ray Crystallography : For structural elucidation, as seen in analogous trifluoroacetamide derivatives, where van der Waals forces stabilize crystal packing .

- Elemental Analysis : To confirm C, H, N, and F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the trifluoroacetamide group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and metabolic stability. In enzyme assays (e.g., topoisomerase II inhibition), the electron-withdrawing CF₃ group increases binding affinity to active sites by polarizing adjacent carbonyl groups. Competitive inhibition assays using fluorogenic substrates (e.g., pBR322 DNA cleavage assays) are recommended to quantify IC₅₀ values. Compare results with non-fluorinated analogs to isolate CF₃-specific effects .

Q. What computational strategies can predict the solvation effects and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., aminoethyl NH₂ vs. CF₃).

- Molecular Dynamics (MD) : Simulate solvation in aqueous and organic solvents (e.g., DMSO) to assess stability. The compound’s hydrogen-bond donor count (1) and acceptor count (4) correlate with solubility trends .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties, leveraging the compound’s topological polar surface area (29.1 Ų) to estimate blood-brain barrier penetration .

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. Experimental protocols:

- Solubility Screening : Test in DMSO, methanol, and water at 25°C and 37°C. Document kinetic vs. thermodynamic solubility.

- Hansen Solubility Parameters : Compare δD (dispersion), δP (polar), and δH (hydrogen-bonding) values. The CF₃ group increases δD, favoring solubility in non-polar solvents, while the aminoethyl group enhances δH, improving water affinity.

- Stability Studies : Use HPLC to monitor degradation in acidic/basic conditions, as hydrolysis of the amide bond may alter solubility .

Comparative and Structural Analysis

Q. How do structural analogs (e.g., N-alkyl trifluoroacetamides) differ in their physicochemical and biological properties?

- Methodological Answer :

- Electronic Effects : Replace the aminoethyl group with alkyl chains (e.g., ethyl, sec-butyl) to study steric vs. electronic contributions.

- Biological Assays : Compare antimicrobial activity (MIC values) against Gram-positive/negative strains. The aminoethyl group’s NH₂ may enhance interactions with bacterial membranes.

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals melting point differences; aminoethyl derivatives typically exhibit higher melting points due to hydrogen bonding .

Experimental Design Considerations

Q. What precautions are necessary when handling this compound in biological assays?

- Methodological Answer :

- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis.

- In Vitro Toxicity : Pre-screen for cytotoxicity (e.g., MTT assay on HEK293 cells) to rule out non-specific effects.

- Buffer Compatibility : Avoid phosphate buffers at high pH, which may degrade the trifluoroacetamide group. Use HEPES or Tris buffers instead .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.